methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with:
- A 4-methoxyphenyl group at position 2.
- A [(2,4-dimethoxyphenyl)formamido]methyl moiety at position 3.
- A sulfanylacetate ester group at position 2.
This structure integrates multiple functional groups, including methoxy substituents and a thioether linkage, which are known to influence physicochemical properties (e.g., solubility, logP) and biological activity. The compound’s synthesis likely involves condensation reactions between hydrazinecarbothioamides and α-halogenated esters, as described for analogous triazole derivatives .
Properties
IUPAC Name |
methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-29-15-7-5-14(6-8-15)26-19(24-25-22(26)33-13-20(27)32-4)12-23-21(28)17-10-9-16(30-2)11-18(17)31-3/h5-11H,12-13H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZOMZYJCNGEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the methoxyphenyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux in organic solvents and the use of catalysts like acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The formamido group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the formamido group would yield amines.
Scientific Research Applications
Methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and formamido group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural homology with other 1,2,4-triazole derivatives, differing primarily in substituent patterns. Key comparisons include:
Computational and Crystallographic Insights
- Structural Planarity : The target compound’s triazole core is expected to adopt near-planar conformations, as seen in isostructural derivatives with triclinic symmetry (P̄1 space group) .
- Docking Studies : Analogous triazoles exhibit strong binding to cytochrome P450 enzymes, with Glide docking scores outperforming GOLD/FlexX in pose prediction accuracy .
Research Findings and Data Trends
Physicochemical Properties
- LogP : The target compound’s methoxy groups may lower logP compared to fluorophenyl/nitro-substituted analogues (e.g., 3.3 for vs. ~2.5 estimated for the target).
- Hydrogen Bonding : High hydrogen-bond acceptor counts (e.g., 9 in ) correlate with solubility challenges, mitigated by esterification (methyl/ethyl groups).
Thermal and Stability Data
- Triazole derivatives with sulfonyl or sulfamoyl groups (e.g., ) show enhanced thermal stability (decomposition >250°C), while esterified variants (e.g., ) are prone to hydrolysis under acidic/basic conditions.
Biological Activity
Methyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that exhibits a range of biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Compound Structure and Synthesis
The compound features both ester and amide functional groups alongside a triazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2,4-dimethoxyaniline with methyl chloroformate under basic conditions to yield the desired product. The reaction conditions generally include temperatures from 0°C to room temperature in solvents like dichloromethane or tetrahydrofuran.
Antimicrobial Properties
Recent studies have shown that derivatives of triazole compounds often exhibit significant antimicrobial activity. For instance, similar compounds have been reported to show moderate to excellent antimicrobial effects against various bacterial strains. The presence of the triazole moiety enhances the ability to interact with microbial targets.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 16 |
| Compound B | Antifungal | 32 |
| Methyl 2... | Moderate | TBD |
Enzyme Inhibition
The compound's mechanism of action may involve inhibition of specific enzymes. Triazole derivatives are known to inhibit enzymes by binding to their active sites or altering their conformation. This interaction can disrupt metabolic pathways in target organisms, leading to reduced viability.
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Interaction : It may modulate receptor functions by binding to specific sites.
- Antioxidant Activity : Some studies suggest triazole compounds possess antioxidant properties that can protect cells from oxidative stress.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on a series of triazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents influenced the potency of the compounds.
- Antioxidant Activity : Research has shown that certain triazole derivatives exhibit strong antioxidant activity through DPPH radical scavenging assays, indicating their potential use in therapeutic applications aimed at oxidative stress-related diseases.
- Cancer Research : Some triazole compounds have been investigated for their anticancer properties, showing promise in inhibiting tumor cell proliferation in vitro.
Conclusion and Future Directions
This compound represents a class of compounds with significant biological activity. Its potential applications span antimicrobial treatments, enzyme inhibition strategies, and antioxidant therapies. Ongoing research is required to fully elucidate its mechanisms and optimize its efficacy in clinical settings.
Further studies should focus on:
- Detailed structure-activity relationship (SAR) analyses.
- In vivo studies to assess pharmacokinetics and toxicity.
- Exploration of novel derivatives for enhanced biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
